3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis
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Overview
Description
3-Bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis is a complex organic compound that features a bromine atom, two fluorine atoms, and a trimethylpiperazinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination of 2,4-difluoroaniline to introduce the bromine atom at the 3-position. This is followed by the introduction of the trimethylpiperazinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
3-Bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4-difluoroaniline
- 4-Bromo-2,6-difluoroaniline
- 3-Bromo-4,5-difluoroaniline
Uniqueness
Compared to similar compounds, 3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis is unique due to the presence of the trimethylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18BrF2N3 |
---|---|
Molecular Weight |
334.20 g/mol |
IUPAC Name |
3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline |
InChI |
InChI=1S/C13H18BrF2N3/c1-7-5-19(6-8(2)18(7)3)10-4-9(15)11(14)12(16)13(10)17/h4,7-8H,5-6,17H2,1-3H3/t7-,8+ |
InChI Key |
DQSFAAYYKFNAMT-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=CC(=C(C(=C2N)F)Br)F |
Canonical SMILES |
CC1CN(CC(N1C)C)C2=CC(=C(C(=C2N)F)Br)F |
Origin of Product |
United States |
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